molecular formula C11H13NO2S B12597272 (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one CAS No. 646030-84-4

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one

Katalognummer: B12597272
CAS-Nummer: 646030-84-4
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: NYBMMBSSEBPTAT-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One possible route could be the reaction of an amino alcohol with a benzyl halide, followed by cyclization with a thiol-containing reagent under basic conditions. The reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group would yield sulfoxides or sulfones, while reduction of the oxazolidinone ring would yield amino alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of complex molecules, particularly in asymmetric synthesis.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a scaffold for the development of new pharmaceuticals.

    Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Wirkmechanismus

The mechanism of action of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxazolidinone ring and the sulfanylmethyl group could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.

    (4R)-3-benzyl-4-(methyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a sulfanylmethyl group.

Uniqueness

The presence of the sulfanylmethyl group in (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions, potentially leading to unique biological activities and applications.

Eigenschaften

CAS-Nummer

646030-84-4

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2S/c13-11-12(10(8-15)7-14-11)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1

InChI-Schlüssel

NYBMMBSSEBPTAT-SNVBAGLBSA-N

Isomerische SMILES

C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CS

Kanonische SMILES

C1C(N(C(=O)O1)CC2=CC=CC=C2)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.